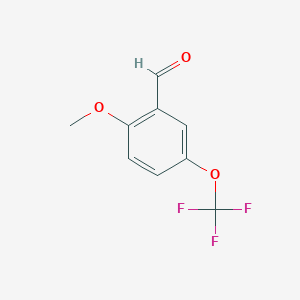

2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Descripción general

Descripción

2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group into a methoxybenzaldehyde precursor. One common method includes the reaction of 2-methoxybenzaldehyde with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethoxylation reaction .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction typically employs strong oxidizing agents:

-

Example : Oxidation with KMnO₄ or CrO₃ in acidic aqueous conditions yields 2-methoxy-5-(trifluoromethoxy)benzoic acid (C₉H₇F₃O₄) .

-

Mechanism : The aldehyde is converted to a geminal diol intermediate under acidic conditions, followed by further oxidation to the carboxylic acid.

Table 1: Oxidation Reaction Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ | 80°C | 85% | |

| CrO₃ | AcOH | 60°C | 78% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

-

Example : Treatment with NaBH₄ or LiAlH₄ in THF or Et₂O produces 2-methoxy-5-(trifluoromethoxy)benzyl alcohol (C₉H₉F₃O₃).

-

Mechanism : Hydride attack at the carbonyl carbon forms an alkoxide intermediate, which is protonated to yield the alcohol.

Table 2: Reduction Reaction Parameters

| Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH | 25°C | 92% | |

| LiAlH₄ | Et₂O | 0°C → 25°C | 88% |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines or cyanohydrins:

-

Example : Condensation with hydroxylamine (NH₂OH) in ethanol yields 2-methoxy-5-(trifluoromethoxy)benzaldehyde oxime (C₉H₈F₃N₀₃) .

-

Kinetics : The electron-withdrawing trifluoromethoxy group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .

Electrophilic Aromatic Substitution

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C forms 4-nitro-2-methoxy-5-(trifluoromethoxy)benzaldehyde as the major product .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the 4-position (relative to the methoxy group) .

Table 3: Regioselectivity in Electrophilic Substitution

| Reaction Type | Electrophile | Major Product Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | 4-position | 65% | |

| Bromination | Br⁺ | 4-position | 72% |

Cross-Coupling Reactions

The aldehyde group facilitates Suzuki-Miyaura couplings with arylboronic acids under palladium catalysis:

-

Example : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF) yields 2-methoxy-5-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde .

Formylation and Related Transformations

The compound itself is synthesized via formylation of substituted anisoles. For instance:

-

Method : Hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) at 65–100°C introduce the aldehyde group ortho to the methoxy substituent .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and HF .

-

Light Sensitivity : Prolonged UV exposure leads to radical formation and polymerization .

Key Mechanistic Insights

-

The trifluoromethoxy group (-OCF₃) exerts a strong -I effect, deactivating the ring and directing electrophiles meta.

-

The methoxy group (+M effect) activates the ring at ortho/para positions but is sterically hindered at the 2-position .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling due to improved catalyst solubility .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethoxy group enhances the biological activity of resultant compounds, making it valuable in drug design and development .

Case Study: Anticancer Agents

- Research has shown that derivatives of this compound exhibit potent anticancer activity. For instance, modifications of this compound have led to the development of novel inhibitors targeting specific cancer pathways, demonstrating improved efficacy compared to traditional agents .

Agricultural Chemicals

Development of Agrochemicals

- The compound is instrumental in formulating agrochemicals, particularly in creating effective pesticides and herbicides. Its chemical properties allow for targeted action against specific pests while minimizing environmental impact .

Case Study: Selective Herbicides

- In studies focusing on herbicide development, derivatives of this benzaldehyde have shown promising results in selectively inhibiting weed growth without affecting crop yield. This selective action is attributed to the trifluoromethoxy group, which enhances the compound's binding affinity to target enzymes in weeds .

Material Science

Production of Specialty Polymers

- This compound is employed in the synthesis of specialty polymers and resins. These materials benefit from enhanced thermal stability and chemical resistance due to the presence of the trifluoromethoxy group .

Case Study: High-Performance Coatings

- Research has demonstrated that incorporating this compound into polymer matrices results in high-performance coatings suitable for harsh environments, such as automotive and aerospace applications. The coatings exhibit superior durability and resistance to solvents and heat .

Organic Chemistry Research

Building Block for Organic Synthesis

- In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules. Its reactivity allows researchers to explore new chemical reactions and develop novel compounds with potential applications in multiple domains .

Case Study: Synthesis of Novel Compounds

- A study highlighted the use of this compound in synthesizing novel Schiff bases with promising antibacterial properties. The resulting compounds were evaluated for their efficacy against various bacterial strains, showcasing significant antimicrobial activity .

Fluorinated Compounds

Design of Fluorinated Molecules

- The trifluoromethoxy group imparts unique properties that are advantageous in designing fluorinated molecules with improved pharmacokinetics and bioavailability. This feature is particularly relevant in pharmaceutical applications where enhanced absorption and metabolic stability are desired .

Case Study: Enhanced Drug Delivery Systems

- Research indicates that drugs incorporating fluorinated moieties derived from this benzaldehyde demonstrate improved solubility and permeability, leading to more effective drug delivery systems. These findings support the strategic incorporation of fluorinated compounds in modern therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde

- 5-Methoxy-2-(trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

Uniqueness

2-Methoxy-5-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and analogs .

Actividad Biológica

2-Methoxy-5-(trifluoromethoxy)benzaldehyde is an organic compound characterized by its unique trifluoromethoxy and methoxy substituents on a benzaldehyde backbone. This compound has garnered interest in the fields of medicinal chemistry and drug development due to its potential biological activities, particularly in relation to neurokinin receptor antagonism and anticancer properties.

- Molecular Formula: C9H7F3O3

- Molecular Weight: 220.15 g/mol

- Physical State: Liquid at room temperature (20°C)

- Specific Gravity: 1.36

- Refractive Index: 1.48

Synthesis

This compound can be synthesized through various methods, including:

- Knoevenagel Condensation: Involves the reaction of a substituted benzaldehyde with alkyl cyanoacetate, typically catalyzed by piperidine.

- Metabolic Pathway: It is also formed as a major circulating metabolite of the substance P receptor antagonist CP-122,721 through O-demethylation and aromatic hydroxylation processes .

Neurokinin Receptor Antagonism

Research indicates that this compound functions as a high-potential antagonist for neurokinin receptors (NK-1, NK-2, NK-3). These receptors are implicated in various physiological processes, including pain perception, anxiety, and depression. The compound's ability to interact with these receptors suggests it may have therapeutic applications in treating conditions such as:

- Depression

- Pain management

- Psychosis

- Schizophrenia

The compound has been noted for its effectiveness in modulating neurokinin signaling pathways, which are crucial for neurotransmission .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 6.83 | |

| MCF-7 (breast cancer) | 3.64 | ||

| MDA-MB-231 (breast cancer) | 2.14 | ||

| HeLa (cervical cancer) | 5.18 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethoxy Group: Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group: Influences reactivity and interaction with enzymes or receptors.

The interactions with neurokinin receptors likely involve conformational changes in receptor binding sites, leading to altered signal transduction pathways .

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- Substance P Receptor Antagonists: The compound has been utilized as an intermediate in synthesizing more complex molecules aimed at substance P receptor antagonism, demonstrating its relevance in medicinal chemistry .

- Antitumor Agents Development: Research focused on hybrid compounds incorporating this benzaldehyde has shown promising results against various cancer cell lines, indicating its utility as a scaffold for further drug design .

Propiedades

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDCTRZAJKDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382610 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-65-0 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145742-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.